molecular formula C14H18N2O3 B7771640 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid CAS No. 144835-22-3

4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid

Cat. No.: B7771640
CAS No.: 144835-22-3
M. Wt: 262.30 g/mol
InChI Key: KRZSANSBOGSIBN-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid is a synthetic organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This benzoic acid derivative is characterized by a urea-like functional group, where the cyclohexylcarbamoyl moiety is attached to the aromatic amine. While specific biological activity data for this exact compound is not fully detailed in public sources, its core structure provides significant research value. The compound integrates a para-aminobenzoic acid (PABA) scaffold, which is a well-established building block in medicinal chemistry and pharmaceutical research . PABA derivatives are frequently explored for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and acetylcholinesterase inhibition properties . The presence of both carboxylic acid and urea functional groups makes this molecule a versatile intermediate for further chemical synthesis, such as the creation of more complex molecules, coordination complexes, or peptidomimetics . Researchers may investigate its potential as a molecular scaffold in drug discovery, a precursor for specialty chemicals, or a ligand in material science. Handle this compound with appropriate safety precautions in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclohexylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZSANSBOGSIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239732
Record name 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144835-22-3
Record name 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144835-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

The direct synthesis of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid primarily revolves around the construction of the central urea (B33335) linkage, which connects the two key structural components: the benzoic acid core and the cyclohexyl group.

Amide/Urea Bond Formation Techniques

The formation of the N,N'-disubstituted urea bond is the cornerstone of the synthesis. Several established methods for urea synthesis can be adapted for this target molecule. organic-chemistry.org A highly efficient and common approach involves the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (DCM) at room temperature and does not require a base. commonorganicchemistry.com

Two primary pathways utilizing this technique are:

Reaction of 4-aminobenzoic acid with cyclohexyl isocyanate: This is a direct and convergent approach where the amino group of the benzoic acid derivative nucleophilically attacks the electrophilic carbonyl carbon of the isocyanate.

Reaction of cyclohexylamine with 4-isocyanatobenzoic acid: In this alternative route, the roles of the nucleophile and electrophile are reversed.

Other techniques for urea formation include reacting amines with carbamates or using phosgene-equivalents like carbonyldiimidazole (CDI) or triphosgene. commonorganicchemistry.com When using reagents like CDI, the order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com Furthermore, methods have been developed for the direct synthesis of amides and ureas from carboxylic acids using urea as a nitrogen source, often catalyzed by reagents such as magnesium nitrate. nih.govrsc.org Another approach involves the Hofmann or Curtius rearrangement of a primary amide or acyl azide, respectively, to generate an isocyanate intermediate in situ, which can then be trapped by an amine. organic-chemistry.orgcommonorganicchemistry.com

ReagentsMethodKey FeaturesReference
Amine + IsocyanateDirect CondensationHigh efficiency, mild conditions, no base required. commonorganicchemistry.com
Amine + CarbamateCondensationReactive carbamates like isopropenyl carbamates react irreversibly. commonorganicchemistry.com
Two Amines + CDI/TriphosgenePhosgene-Equivalent CouplingCDI is a safer alternative to phosgene; order of addition is important. commonorganicchemistry.com
Carboxylic Acid + UreaCatalytic AmidationDirect method avoiding isocyanates, uses catalysts like Mg(NO₃)₂. nih.gov
Primary Amide → IsocyanateHofmann RearrangementIn situ generation of isocyanate for reaction with an amine. organic-chemistry.org

Introduction of the Cyclohexyl Moiety

The cyclohexyl group is a common structural feature in many organic compounds, influencing properties like lipophilicity and conformational stability. fiveable.me In the synthesis of the target molecule, this moiety is typically introduced using a pre-functionalized cyclohexane derivative, most commonly cyclohexylamine or cyclohexyl isocyanate.

Cyclohexylamine can be produced on an industrial scale through the complete hydrogenation of aniline using cobalt or nickel-based catalysts. wikipedia.org It can also be prepared via the alkylation of ammonia with cyclohexanol. wikipedia.org The resulting cyclohexylamine serves as a key intermediate, either used directly as the nucleophile in the urea formation step or converted to the corresponding electrophile, cyclohexyl isocyanate.

Incorporation of the Benzoic Acid Core

The benzoic acid core provides the acidic functional group and the aromatic scaffold of the molecule. Benzoic acid and its derivatives are fundamental precursors in industrial and laboratory synthesis. wikipedia.orgnewworldencyclopedia.org For the synthesis of this compound, the most logical starting material is a 4-substituted benzoic acid derivative.

The most common precursor is 4-aminobenzoic acid (PABA). PABA can be synthesized via the reduction of 4-nitrobenzoic acid, a reaction often carried out using catalytic hydrogenation with catalysts like Raney nickel. chemicalbook.com Alternatively, industrial preparations of benzoic acid involve the partial oxidation of toluene. wikipedia.orgchemicalbook.com Functional group interconversion can then be used to install the amino group at the para position. The carboxylic acid function of the benzoic acid core can be readily converted into esters or amides using standard procedures. newworldencyclopedia.org

Protection and Deprotection Group Chemistry in Synthetic Routes

In multi-step organic synthesis, protecting groups are often essential to temporarily mask reactive functional groups and ensure chemoselectivity. wikipedia.org For the synthesis of this compound, the two functional groups that may require protection are the carboxylic acid of the benzoic acid moiety and the amino group.

The carboxylic acid is a moderately acidic proton that can interfere with certain reagents, particularly strong bases or organometallics. It is commonly protected as an ester, such as a methyl, ethyl, or benzyl ester. libretexts.org The synthesis can be performed on the ester of 4-aminobenzoic acid. After the urea bond is successfully formed, the ester is hydrolyzed back to the carboxylic acid in a final deprotection step, typically under acidic or basic conditions. libretexts.org

The amino group is nucleophilic and can be protected to prevent unwanted side reactions. organic-chemistry.org Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). nih.govfishersci.co.uk The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), while the Cbz group is cleaved by catalytic hydrogenolysis. fishersci.co.uk In the context of a direct synthesis where the amine of 4-aminobenzoic acid is intended to react, protection of this group would be counterintuitive. However, if other modifications on the aromatic ring were required before urea formation, amine protection would be necessary. organic-chemistry.org

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
Carboxylic AcidMethyl/Ethyl Ester-Me / -EtAcid or base hydrolysis (e.g., HCl, NaOH) libretexts.org
Carboxylic AcidBenzyl Ester-BnCatalytic Hydrogenolysis (H₂, Pd/C) libretexts.org
Aminetert-ButyloxycarbonylBocStrong acid (e.g., TFA, HCl) fishersci.co.uk
AmineBenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield, minimizing by-products, and ensuring the scalability of a synthetic process. For the formation of the urea linkage in this compound, several parameters can be fine-tuned.

Stoichiometry: The molar ratio of the amine and isocyanate (or other coupling partners) is a critical factor. Using a slight excess of one reagent can drive the reaction to completion, but may complicate purification.

Temperature: While many urea formations proceed readily at room temperature, adjusting the temperature can control the reaction rate. commonorganicchemistry.com In industrial settings, temperature control is vital, as the reaction between ammonia and carbon dioxide to form urea is highly exothermic. chemicalengineeringworld.com

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like THF, DCM, and DMF are commonly used for urea synthesis. commonorganicchemistry.com

Catalyst: While the reaction between an amine and an isocyanate is often uncatalyzed, other urea formation strategies may require a catalyst. For instance, the direct synthesis from carboxylic acids and urea can be catalyzed by Lewis acids or other promoters. nih.govresearchgate.net

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the optimal reaction time to ensure complete conversion without product degradation. chemicalbook.com

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize multiple variables simultaneously, such as temperature, time, pH, and reactant ratios, to achieve the highest possible yield and purity. acs.orgnih.gov

Stereoselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration when synthesizing derivatives with substituents on the cyclohexyl ring, as these can introduce one or more stereocenters. fiveable.me The biological activity of such derivatives can be highly dependent on their stereoisomeric form.

The synthesis of specific stereoisomers of functionalized cyclohexylamines often requires advanced stereoselective methods. nih.govnih.gov For example, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with enones to produce highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org The introduction of a chiral catalyst, such as a chiral phosphoric acid, can facilitate an asymmetric version of this cycloaddition, yielding enantiomerically enriched products. nih.govrsc.org

Furthermore, the conformation of the cyclohexyl ring (e.g., chair vs. boat) and the orientation of substituents (axial vs. equatorial) can significantly influence the molecule's reactivity and interactions with biological targets. fiveable.mefiveable.me In syntheses involving hydrogenation of substituted benzene (B151609) rings to form cyclohexyl rings, controlling the stereochemical outcome is paramount. For instance, the hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid can yield a mixture of cis and trans isomers, with the ratio being influenced by the catalyst, solvent, and reaction conditions. google.comgoogle.com Achieving a high ratio of the desired trans isomer often requires specific catalytic systems and reaction parameters. google.comgoogle.com Therefore, while the parent compound is achiral, the principles of stereoselective synthesis are vital for the development of potentially more complex and specific analogues. nbinno.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the benzoic acid moiety, the protons of the cyclohexyl ring, and the labile protons of the urea (B33335) and carboxylic acid groups. The analysis, typically conducted in a solvent like DMSO-d₆, allows for the observation of exchangeable protons.

The aromatic region is characterized by an AA'BB' spin system, typical of 1,4-disubstituted benzene (B151609) rings. The protons ortho to the carboxylic acid group are expected to resonate at a downfield chemical shift (approximately δ 7.8-8.0 ppm) due to the electron-withdrawing nature of the carboxyl group. The protons ortho to the urea linkage would appear slightly more upfield (around δ 7.5-7.7 ppm).

The cyclohexyl group protons produce a series of multiplets in the aliphatic region of the spectrum (typically δ 1.0-3.5 ppm). The methine proton (CH attached to the nitrogen) is the most deshielded of this group and would likely appear as a multiplet around δ 3.4-3.6 ppm. The remaining ten protons on the cyclohexyl ring would resonate as complex, overlapping multiplets in the δ 1.0-1.9 ppm range.

The three labile protons (two NH protons of the urea linkage and one OH proton of the carboxylic acid) would appear as broad singlets. The carboxylic acid proton is the most deshielded, typically resonating far downfield (δ 12.0-13.0 ppm). The two NH protons are expected at distinct chemical shifts, likely in the range of δ 6.0-9.0 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet (br s)Position is concentration and solvent dependent.
Urea (-NH-)6.0 - 9.0Broad Singlets (br s)Two distinct signals expected.
Aromatic (ortho to -COOH)7.8 - 8.0Doublet (d)Part of an AA'BB' system.
Aromatic (ortho to -NH)7.5 - 7.7Doublet (d)Part of an AA'BB' system.
Cyclohexyl (-CH-)3.4 - 3.6Multiplet (m)Proton attached to the urea nitrogen.
Cyclohexyl (-CH₂)1.0 - 1.9Multiplets (m)Overlapping signals from the 5 CH₂ groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are the most deshielded, appearing furthest downfield. The carboxylic acid carbonyl is expected around δ 167-170 ppm, while the urea carbonyl should appear in the δ 153-156 ppm region.

The aromatic carbons will resonate in the typical range of δ 115-145 ppm. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the urea nitrogen will be at the downfield end of this range, while the other aromatic carbons will be further upfield. The cyclohexyl carbons will appear in the aliphatic region, with the CH carbon attached to the nitrogen resonating around δ 48-52 ppm and the CH₂ carbons appearing between δ 24-34 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)167 - 170
Urea Carbonyl (-NHC ONH-)153 - 156
Aromatic (ipso to -COOH)125 - 130
Aromatic (ipso to -NH)140 - 145
Aromatic (-CH=)117 - 132
Cyclohexyl (-CH-)48 - 52
Cyclohexyl (-CH₂)24 - 34

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a clear correlation between the cyclohexyl methine proton and its adjacent methylene (B1212753) protons, helping to trace the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, confirming the assignment of the cyclohexyl CH carbon at δ ~50 ppm by its correlation to the CH proton at δ ~3.5 ppm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound (C₁₄H₁₈N₂O₃), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Molecular FormulaCalculated Exact Mass [M]Calculated m/z [M+H]⁺
C₁₄H₁₈N₂O₃262.13174263.13902

An experimental m/z value within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula.

In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 263.1) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Key expected fragmentation pathways for this molecule include:

Cleavage of the urea linkages: Scission of the C-N bonds within the urea moiety is a common fragmentation pathway. This could lead to the formation of a cyclohexyl isocyanate fragment or a 4-aminobenzoic acid fragment.

Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) or loss of the entire COOH group from the parent ion is a characteristic fragmentation of benzoic acids.

Fragmentation of the cyclohexyl ring: The cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to a series of smaller aliphatic fragments.

Based on a comprehensive search of available scientific literature, it has been determined that specific experimental data for the compound this compound, pertaining to advanced spectroscopic and structural characterization, is not publicly available. Detailed research findings and data necessary to populate the requested sections on Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction studies for this specific molecule could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements, as this would necessitate access to specific research data that is not present in the public domain. An article on this topic would be purely speculative without the foundational experimental results.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid, these studies have primarily utilized Density Functional Theory (DFT) to elucidate its electronic characteristics and reactivity.

DFT studies provide a robust framework for examining the electronic structure of complex molecules. For compounds structurally related to this compound, such as other benzoic acid derivatives, DFT calculations have been instrumental in understanding their chemical reactivity and stability. nih.govresearchgate.netrsc.org These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic properties.

A study on the closely related molecule, 4-(carboxyamino)-benzoic acid, using the DFT-B3LYP/6-311G method, revealed key aspects of its electronic nature. researchgate.netactascientific.com The calculations demonstrated that the molecule possesses a significant dipole moment, suggesting potential for nonlinear optical (NLO) applications. researchgate.net The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, identifies the electrophilic and nucleophilic sites within the molecule. For 4-(carboxyamino)-benzoic acid, the oxygen atoms of the carboxyl and carbonyl groups are identified as the most electronegative regions, making them susceptible to electrophilic attack, while the amine protons are the most electropositive sites. researchgate.netresearchgate.net Similar charge distribution patterns are anticipated for this compound due to the shared ureidobenzoic acid core.

ParameterDescriptionRelevance
Dipole Moment A measure of the separation of positive and negative charges in a molecule.Indicates the molecule's polarity and potential for intermolecular interactions.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density around a molecule.Identifies regions prone to electrophilic and nucleophilic attack. researchgate.netnih.gov
Global Reactivity Descriptors Parameters like hardness, softness, and electronegativity.Predicts the overall reactivity and stability of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in a significant energy gap of 5.0 eV. actascientific.com This large gap suggests high kinetic stability and low chemical reactivity. actascientific.com The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting regions. In related benzoic acid derivatives, the HOMO is often distributed over the phenyl ring and the amino group, whereas the LUMO is concentrated on the carboxylic acid moiety. This distribution dictates the molecule's behavior in charge-transfer interactions.

The ionization potential and electron affinity can be related to the HOMO and LUMO energies, respectively. A lower ionization potential indicates a better electron-donating capacity, while a higher electron affinity suggests a greater ability to accept an electron. For 4-(carboxyamino)-benzoic acid, the calculated ionization energy is 6.82 eV, and the electron affinity is 1.82 eV, indicating its capacity to participate in electron transfer processes. actascientific.com

Orbital/ParameterEnergy (eV) for 4-(carboxyamino)-benzoic acidSignificance
HOMO -6.82Electron-donating ability
LUMO -1.82Electron-accepting ability
HOMO-LUMO Gap 5.0Chemical reactivity and kinetic stability
Ionization Energy 6.82Energy required to remove an electron
Electron Affinity 1.82Energy released upon gaining an electron

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers of a molecule, which are the ones that exist at energy minima on the potential energy surface. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomustansiriyah.edu.iq It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a specific protein target.

In a study of the related 4-(carboxyamino)-benzoic acid, molecular docking was performed against several proteins. researchgate.net The results indicated that the compound could bind effectively within the active sites of these proteins, with the binding affinity being influenced by hydrogen bonds and other non-covalent interactions. For instance, docking against the protein 5DT6 showed a strong binding affinity, suggesting its potential as an inhibitor. researchgate.net The carboxylic acid and urea (B33335) moieties are often crucial for forming hydrogen bonds with amino acid residues in the protein's active site, thereby anchoring the ligand. The cyclohexyl group in this compound is likely to engage in hydrophobic interactions, further contributing to the binding affinity.

The binding affinity is typically expressed as a docking score, with more negative values indicating a stronger interaction. These predictions are valuable for prioritizing compounds for further experimental testing. uomustansiriyah.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which molecular properties are important for their biological effects.

For this compound, a QSAR model would likely incorporate descriptors related to the cyclohexyl group's hydrophobicity, the hydrogen bonding capacity of the urea and carboxylic acid groups, and electronic properties of the aromatic ring. Such a model could predict its activity against a specific biological target based on these calculated properties.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govnih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the detailed network of interactions that stabilize the complex. nih.gov

Although no specific MD simulation studies have been published for this compound, the methodology is widely applied in drug design to refine docking poses and to calculate binding free energies. nih.gov A typical MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide valuable insights into the mechanism of binding and the key residues involved in the interaction. For instance, MD simulations on protein-benzoic acid complexes have been used to assess the stability and compactness of the resulting complexes. nih.gov

Theoretical Spectroscopic Predictions

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical spectroscopic predictions for this compound. No published studies containing calculated data for the Infrared (IR), Nuclear Magnetic Resonance (NMR), or Ultraviolet-Visible (UV-Vis) spectra of this particular compound could be located.

Computational studies, often employing methods like Density Functional Theory (DFT), are commonly used to predict spectroscopic properties. researchgate.net These theoretical calculations provide valuable insights into molecular structure and vibrational modes, aiding in the interpretation of experimental spectra. For instance, DFT calculations can predict vibrational frequencies (IR and Raman), chemical shifts (¹H and ¹³C NMR), and electronic transitions (UV-Vis). researchgate.net

While computational analyses are available for related compounds such as various benzoic acid derivatives and aminobenzoic acids, this specific molecule, also known as N-cyclohexyl-N'-(4-carboxyphenyl)urea, does not appear to have been the subject of such a theoretical investigation in the available literature. Therefore, no data tables with predicted spectroscopic values can be provided at this time.

Chemical Reactivity and Transformation Pathways

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes.

The conversion of the carboxylic acid group to an ester can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used or the water formed during the reaction is removed.

A typical laboratory-scale esterification of a compound similar to 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid, such as para-aminobenzoic acid (PABA), involves refluxing the acid with an alcohol like ethanol (B145695) in the presence of concentrated sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

Table 1: Examples of Esterification Reactions

Reactant Reagent Product
This compound Ethanol, H₂SO₄ Ethyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate
This compound Methanol, HCl Methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate

The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient as it primarily results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

Common methods for amidation include the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, treatment of this compound with thionyl chloride (SOCl₂) would convert the carboxylic acid to the corresponding acyl chloride. This highly reactive intermediate can then readily react with a primary or secondary amine to form the desired amide. Alternatively, various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄), can facilitate the direct condensation of the carboxylic acid with an amine under milder conditions. rsc.org

Table 2: Common Reagents for Amidation

Activating/Coupling Agent Amine Product Class
Thionyl Chloride (SOCl₂) R-NH₂ N-Substituted amide
Titanium Tetrachloride (TiCl₄) R¹R²NH N,N-Disubstituted amide
Dicyclohexylcarbodiimide (DCC) R-NH₂ N-Substituted amide

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. nih.govmedscape.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids. nih.gov

The reduction proceeds through an aldehyde intermediate, but this intermediate is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. nih.gov Selective reduction to the aldehyde is challenging but can be achieved using specialized, sterically hindered reducing agents under carefully controlled conditions.

Reactions Involving the Urea (B33335) Linkage

The urea linkage, while generally stable, can also participate in chemical transformations, including hydrolysis and derivatization at the nitrogen atoms.

The urea linkage can undergo hydrolysis under acidic or basic conditions to yield the corresponding amines and carbon dioxide. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.orgniscpr.res.in Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then breaks down to release the constituent amines and carbonic acid, the latter of which decomposes to carbon dioxide and water. The stability of the urea linkage means that typically harsh conditions, such as heating in the presence of a strong acid, are required for hydrolysis to occur at a significant rate. rsc.org

The nitrogen atoms of the urea moiety can be further functionalized through reactions such as alkylation or acylation, provided they bear a hydrogen atom. In the case of this compound, both urea nitrogens have a hydrogen atom and are thus available for derivatization.

N-alkylation of ureas can be challenging as O-alkylation to form isoureas can be a competing reaction. justia.com However, N-alkylation can be achieved by reacting the urea with an alkylating agent, such as an alkyl halide, in the presence of a base and often a phase-transfer catalyst. justia.com For instance, iridium-catalyzed N-alkylation of ureas with alcohols has also been reported, proceeding through a "borrowing hydrogen" mechanism. uno.edu

Acylation of the urea nitrogen atoms can be accomplished using acylating agents like acyl chlorides or acid anhydrides under basic conditions. This reaction leads to the formation of N-acylureas, a class of compounds with various biological activities. nih.govreading.ac.ukwikipedia.org

Table 3: Potential Derivatization Reactions of the Urea Moiety

Reaction Type Reagent Example Product Type
N-Alkylation Benzyl bromide, Base N-Benzyl-N'-cyclohexyl-N-(4-carboxyphenyl)urea
N-Acylation Acetyl chloride, Base N-Acetyl-N'-cyclohexyl-N-(4-carboxyphenyl)urea

Transformations of the Cyclohexyl Ring

The cyclohexyl group, while generally less reactive than the aromatic portion of the molecule, is susceptible to specific transformations, particularly oxidative reactions.

Direct C–H functionalization of the cyclohexyl ring in a complex molecule like this compound presents a significant synthetic challenge. The presence of more reactive sites, such as the aromatic ring and the acidic protons of the urea and carboxylic acid groups, complicates selective modification of the aliphatic ring. While methods for C–H functionalization of cyclic amines and related structures exist, their application to this specific substrate has not been extensively detailed in the available literature. Thermal degradation of structurally related compounds, such as glibenclamide, can lead to the elimination of cyclohexylisocyanate, which can subsequently react to form 1,3-dicyclohexylurea. nih.gov

The most well-documented transformations of the cyclohexyl ring in molecules containing a cyclohexylurea (B1359919) moiety involve oxidative reactions, particularly hydroxylation. This is a common metabolic pathway for many pharmaceutical compounds. nih.gov For instance, drugs like glibenclamide and acetohexamide, which feature a cyclohexyl group attached to a urea or similar functional group, undergo stereoselective hydroxylation on the cyclohexyl ring. nih.gov

The oxidation is typically mediated by cytochrome P-450 (CYP) enzymes and occurs preferentially at the C-3 or C-4 positions of the ring. nih.govpharmacy180.com This metabolic functionalization often yields a mixture of isomers, with the trans-4-hydroxy derivative frequently being the major product due to its higher thermodynamic stability. nih.gov In some biological systems, hydroxylation can also occur at the C-1 position. nih.gov While these are biological transformations, they demonstrate the inherent susceptibility of the cyclohexyl ring's C-H bonds to oxidative attack, a process that can be mimicked by chemical oxidants.

Table 1: Potential Oxidation Products of the Cyclohexyl Ring
ReactantReaction TypePotential ProductsReference
This compoundHydroxylation (Metabolic Analogy)4-{[(3-Hydroxycyclohexylamino)carbonyl]amino}benzoic acid nih.govpharmacy180.com
This compoundHydroxylation (Metabolic Analogy)4-{[(4-Hydroxycyclohexylamino)carbonyl]amino}benzoic acid (cis and trans isomers) nih.govpharmacy180.com

Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring is strongly influenced by its two substituents: the carboxylic acid group (-COOH) and the ureido group (-NHCONH-cyclohexyl). These groups exert competing electronic effects that determine the outcome of substitution reactions.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

-COOH Group: The carboxylic acid group is a moderately deactivating, meta-directing group. organicchemistrytutor.comquora.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the position meta to it (C-3 and C-5). quora.com

-NHCONH-cyclohexyl Group: The ureido group is an activating, ortho, para-directing group. organicchemistrytutor.comyoutube.com The nitrogen atom adjacent to the ring can donate its lone pair of electrons into the ring via resonance, increasing the electron density at the ortho (C-3, C-5) and para (C-6) positions. This resonance stabilization makes these positions more susceptible to electrophilic attack. youtube.com

In this compound, these two groups are in a para relationship. The powerful activating and ortho, para-directing effect of the ureido nitrogen typically dominates the deactivating, meta-directing effect of the carboxyl group. youtube.com Therefore, electrophilic substitution is expected to occur at the positions ortho to the ureido group (C-3 and C-5).

Table 2: Directing Effects of Substituents on the Aromatic Ring for EAS
Substituent GroupPosition on RingEffect on ReactivityDirecting InfluencePredicted Substitution Site(s)
-NHCONH-cyclohexylC-4ActivatingOrtho, ParaC-3, C-5
-COOHC-1DeactivatingMetaC-3, C-5

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally unfavorable for electron-rich benzene derivatives. For an SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.com

The structure of this compound does not meet these criteria. It lacks a suitable leaving group and is substituted with an electron-donating ureido group and only a moderately deactivating carboxyl group. Consequently, the molecule is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. wikipedia.orgnih.gov

Photochemical and Photophysical Processes

The photochemical behavior of this compound is primarily determined by its 4-aminobenzoic acid (PABA) core chromophore. PABA and its derivatives are known to absorb UVB radiation and can undergo several photochemical transformations. wikipedia.org

Upon irradiation with UV light in aqueous solutions, the photoreactions of PABA are highly dependent on the presence of oxygen. nih.gov

In Aerated Solutions: When irradiated in the presence of oxygen, PABA undergoes photo-oxidation. This process can lead to the formation of several products, including 4-amino-3-hydroxybenzoic acid and 4-aminophenol. nih.gov

In Deoxygenated Solutions: In the absence of oxygen, different photoproducts are formed. Key products identified include 4-(4'-aminophenyl)aminobenzoic acid, which results from a dimerization-type process. nih.gov

The photophysics of PABA involves excitation to a singlet state (S₁) which has a significantly larger dipole moment than the ground state. scispace.com This excited state can decay through fluorescence or non-radiative pathways. Non-radiative decay may involve intersystem crossing to a long-lived triplet state, which can be a damaging species, or internal conversion back to the ground state. scispace.comrsc.org Studies on PABA derivatives suggest that solvent interactions and the specific nature of substituents can influence the efficiency of these deactivation pathways. rsc.orgacs.org

Table 3: Reported Photochemical Transformation Products of the PABA Chromophore
Reaction ConditionReaction TypeMajor ProductsReference
UV Irradiation, Aerated H₂OPhoto-oxidation4-amino-3-hydroxybenzoic acid, 4-aminophenol nih.gov
UV Irradiation, Deoxygenated H₂OPhotodimerization/Coupling4-(4'-aminophenyl)aminobenzoic acid nih.gov

Compound Index

Compound Name
This compound
1,3-dicyclohexylurea
4-amino-3-hydroxybenzoic acid
4-aminophenol
4-(4'-aminophenyl)aminobenzoic acid
Acetohexamide
Cyclohexylisocyanate
Glibenclamide
p-aminobenzoic acid (PABA)

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Cyclohexyl Ring

The cyclohexyl ring plays a crucial role in the molecule's interaction with its biological targets and its self-assembly properties. While the specific SAR for 4-{[(cyclohexylamino)carbonyl]amino}benzoic acid is not extensively detailed in the provided results, general principles from related N-cyclohexyl-N'-phenylurea and similar structures can be inferred. The nature of the substituent on the cycloalkyl or alkyl side of the urea (B33335) linkage can significantly influence activity. For instance, in a study of N,N'-disubstituted ureas, branched alkyl groups were found to increase solubility in organic media. nih.gov

In broader studies of N-alkyl-N'-aryl ureas, the conformation of the alkyl group (in this case, cyclohexyl) is critical for rational drug design. nih.gov Comparative studies between aliphatic cyclohexyl and aromatic phenyl substituents in other molecular systems have shown that while they may lead to similar packing structures, the cyclohexyl group may result in greater dynamic molecular motion due to the absence of specific intermolecular interactions like C-H···π bonds seen with phenyl groups. rsc.org This increased flexibility could impact receptor binding and biological activity. For a series of 4-aminoquinazoline derivatives, the specific stereochemistry of a cyclohexylamino substituent was found to be a key determinant of high-affinity binding to the ORL1 receptor. nih.gov

Influence of Modifications on the Urea Linkage

The urea linkage is a cornerstone of the molecule's structure, acting as a rigid hydrogen-bond donor and acceptor, which is critical for both biological interactions and supramolecular assembly. nih.gov Modification of this linkage can have profound effects on the compound's properties.

One common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). In a study on N,N′-disubstituted urea and thiourea derivatives as nitric oxide synthase inhibitors, the thiourea analogs generally exhibited higher inhibitory activity than their urea counterparts. rsc.org This suggests that the electronic and hydrogen-bonding properties of the thiourea group can be more favorable for certain biological targets.

The conformational preference of the urea group is also a significant factor. Studies on N-aryl-N'-cyclopentyl ureas have shown that the system can adopt both trans-trans and cis-trans conformations, with the latter being stabilized by internal hydrogen bonds. nih.gov The specific conformation adopted by the urea linkage in this compound would directly influence the spatial orientation of the cyclohexyl and benzoic acid moieties, thereby affecting its interaction with binding sites. The strong, bifurcated hydrogen bonds formed between urea moieties are also the driving force for the formation of linear supramolecular polymers in solution. nih.govsc.edu

Role of Benzoic Acid Moiety Derivatization

The benzoic acid group provides a critical anchor point for biological interactions, often through salt bridges or hydrogen bonds, and its modification can significantly alter the compound's activity and properties.

Derivatization of the carboxylic acid can modulate a compound's inhibitory profile. For example, in a study of benzoic acid derivatives as α-amylase inhibitors, the type and position of substituents on the benzene (B151609) ring were crucial for activity. nih.govmdpi.com Specifically, hydroxyl groups, particularly at the 2-position, had a strong positive effect on inhibitory activity, while methoxylation at the same position had a negative effect. nih.govmdpi.com This highlights the importance of the electronic and hydrogen-bonding properties of the substituents on the aromatic ring.

Furthermore, replacing the benzene ring with other aromatic systems or introducing substituents can fine-tune activity. In the context of protein kinase CK2 inhibitors, analogs of 4-(thiazol-5-yl)benzoic acid where the benzene was replaced by pyridine (B92270) or pyridazine (B1198779) rings showed potent inhibitory activities. nih.gov Introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also maintained potent inhibition. nih.gov In another example, for hydroxycinnamic acid derivatives, a para-hydroxyl group on the phenolic ring and a methyl-esterified carboxyl group were identified as critical structural elements for synergistic activity with other compounds in leukemia cells. mdpi.com These findings underscore the significant role that derivatization of the benzoic acid moiety can play in modulating the biological activity of the parent compound.

Correlation of Structural Features with Biological or Chemical Properties

The interplay between the structural components of this compound and its derivatives dictates their functional outcomes, from inhibiting enzymes and binding to receptors to self-organizing into larger structures.

The N,N'-disubstituted urea scaffold is a common motif in various enzyme inhibitors. The specific nature of the substituents on both sides of the urea, as well as the urea itself, determines the inhibitory potency and selectivity.

For instance, N,N′-disubstituted thiourea and urea derivatives have been evaluated as inhibitors of nitric oxide synthase (nNOS and iNOS). rsc.org The results indicated that thiourea analogs were generally more potent inhibitors than their urea counterparts. Furthermore, the substituents on the aryl and alkyl portions of the molecules were critical for isoform selectivity, with some compounds showing significant inhibition of nNOS and iNOS without affecting the endothelial isoform (eNOS). rsc.org

In a different context, a structure-activity relationship study of benzoic acid derivatives as α-amylase inhibitors revealed key structural requirements for potent inhibition. nih.govmdpi.com

Table 1: Impact of Benzoic Acid Substitution on α-Amylase Inhibition nih.govmdpi.com

CompoundSubstituent(s) on Benzoic AcidIC50 (mM)
Benzoic acidNone>50
4-Hydroxybenzoic acid4-OH31.54 ± 1.13
2,4-Dihydroxybenzoic acid2-OH, 4-OH21.04 ± 0.65
3,4-Dihydroxybenzoic acid3-OH, 4-OH32.37 ± 1.25
2,3,4-Trihydroxybenzoic acid2-OH, 3-OH, 4-OH17.30 ± 0.73
3,4,5-Trihydroxybenzoic acid3-OH, 4-OH, 5-OH26.12 ± 1.89

The data indicates that hydroxylation, particularly at the 2-position, significantly enhances inhibitory activity against α-amylase. Molecular docking studies suggest that this is due to the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govmdpi.com

The structural features of urea-containing compounds are pivotal for their binding affinity and selectivity towards specific receptors. The cyclohexyl and aryl groups, connected by the urea linker, present a three-dimensional pharmacophore that can be optimized for specific receptor targets.

For example, a series of 4-aminoquinazoline derivatives featuring a cyclohexylamino group were identified as highly potent and selective antagonists for the opioid receptor like-1 (ORL1). nih.gov The study highlighted that the stereochemistry of the cyclohexylamino moiety was crucial for achieving high affinity and selectivity over other opioid receptors (mu, delta, and kappa). nih.gov This underscores the importance of the spatial arrangement of the cyclohexyl ring in dictating receptor interactions. While this study is on a different core scaffold, it provides valuable insight into how the cyclohexylamino fragment can contribute to potent and selective receptor binding.

The urea functional group is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. nih.gov The two N-H protons and the carbonyl oxygen of the urea group can form strong, directional, and bifurcated hydrogen bonds. This interaction is the primary driving force behind the formation of linear supramolecular polymers from N,N'-disubstituted ureas. nih.gov

Mechanistic Elucidation of Biological Interactions Preclinical Focus

Investigation of Molecular Target Engagement

Efforts to pinpoint the specific molecular partners of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid are in the nascent stages. Understanding how this compound engages with biological targets is fundamental to unraveling its potential pharmacological effects.

Protein Binding Studies

Specific studies detailing the binding affinity and interaction sites of this compound with transport proteins, such as serum albumin, or with specific receptor proteins have not been reported. While research on other para-aminobenzoic acid (PABA) derivatives has shown varying degrees of protein binding, which can influence their distribution and bioavailability, analogous data for this specific compound is absent.

Enzyme Kinetic Analysis

There is currently a lack of published research on the effects of this compound on the kinetics of specific enzymes. Determining whether this compound acts as an inhibitor, activator, or a substrate for particular enzymes is a critical step in defining its biological activity profile.

Signaling Pathway Modulation

The influence of this compound on intracellular signaling pathways has not been elucidated. Investigations into whether the compound can modulate key cellular signaling cascades, which are often dysregulated in disease states, are necessary to understand its potential cellular effects.

Cellular Assays for Mechanism of Action

The cellular responses to this compound are yet to be systematically explored. Cellular assays are crucial for determining the functional consequences of any molecular interactions and for building a comprehensive picture of the compound's mechanism of action.

In Vitro Assays for Specific Biological Activities

While the broader family of PABA derivatives has been investigated for a range of biological activities, including anti-inflammatory and cytotoxic effects, specific in vitro assay data for this compound is not available. Such assays would be instrumental in identifying any potential therapeutic applications.

Interaction with Key Biomolecules

Beyond proteins and enzymes, the interaction of this compound with other key biomolecules, such as nucleic acids or lipids, has not been reported. Understanding these potential interactions is important for a complete assessment of the compound's biological profile.

Analytical Method Development for Detection and Quantification

Chromatographic Methods

Chromatography is the cornerstone for the separation and quantification of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid from Gliclazide and other related substances. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique due to its high resolution and sensitivity.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the analysis of Gliclazide and its impurities. These stability-indicating methods are designed to separate the main compound from all potential impurities, including this compound.

The separation is typically achieved on octadecylsilane (B103800) (C18) or octylsilyl silica (B1680970) gel (C8) columns. researchgate.net Mobile phases commonly consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) or acetate (B1210297) buffer. ijpsm.comresearchgate.net The pH of the mobile phase is a critical parameter that is optimized to ensure adequate separation. Trifluoroacetic acid is sometimes added to the mobile phase to improve peak shape and resolution. drugfuture.com

Detection is almost universally performed using a UV detector, with the wavelength set between 226 nm and 235 nm, which corresponds to the absorption maxima of the analyte. drugfuture.comtpcj.orgakjournals.com The methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for quality control purposes. ijpsm.comtpcj.org

Table 1: Examples of HPLC Conditions for the Analysis of Gliclazide and its Impurities.
ParameterCondition 1Condition 2Condition 3
Column Hypersil BDS C18 (250mm x 4.6mm, 5µm) bepls.comC18 (150mm x 4.6mm, 5µm) tpcj.orgLiChroCART Superspher RP-8 (250mm x 4.0mm, 5µm) researchgate.net
Mobile Phase Acetonitrile:Water:Phosphoric Acid (80:15:5 v/v/v) bepls.comWater:Acetonitrile:Methanol:TFA:TEA (40:40:20:0.1:0.1 v/v) tpcj.orgAcetonitrile:Water (45:55 v/v) researchgate.net
Flow Rate 1.0 mL/min ijpsm.combepls.com1.5 mL/min tpcj.org0.9 mL/min drugfuture.com
Detection Wavelength 235 nm bepls.com235 nm tpcj.org235 nm researchgate.net
Injection Volume 20 µL bepls.com20 µL drugfuture.comNot Specified

Gas chromatography is less commonly used for the analysis of sulfonylurea drugs like Gliclazide and their impurities. akjournals.com The main challenge in using GC for a compound like this compound is its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. The presence of the carboxylic acid and urea (B33335) functional groups contributes to a high boiling point and thermal instability.

Therefore, direct GC analysis is generally not feasible. A derivatization step would be necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. This could involve esterification of the carboxylic acid group and silylation of the urea nitrogens. However, such derivatization procedures can be complex and time-consuming. Given the success and simplicity of RP-HPLC methods, GC is not a preferred technique for this analysis.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of pharmaceuticals and their impurities. nih.gov CE techniques, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), are applicable to the analysis of charged and neutral molecules.

For sulfonylurea derivatives, CE methods have been developed for simultaneous detection. nih.gov A stability-indicating MEKC method has been specifically reported for the determination of Gliclazide and its specified impurities. The separation in MEKC is based on the differential partitioning of analytes between an aqueous buffer and micelles formed by a surfactant (e.g., sodium dodecyl sulfate) added to the buffer. This technique is well-suited for separating a mixture of the parent drug and its structurally similar impurities. The optimal conditions typically involve adjusting the pH of the background electrolyte (e.g., a phosphate-borate buffer) and the concentration of the surfactant to achieve the desired resolution. nih.gov

Spectrophotometric Assays

UV-Visible spectrophotometry can be used as a simple and cost-effective method for the quantification of this compound, particularly in bulk form or for dissolution testing, provided there is no interference from other components. The basis for this assay is the inherent UV absorbance of the molecule due to its aromatic ring system.

The UV spectrum of Gliclazide, which shares the same fundamental chromophore as the impurity, shows two absorption maxima, one around 226 nm and a less intense one at 274 nm. uspbpep.com Various studies have confirmed the primary absorption maximum to be in the range of 226-232 nm. semanticscholar.orgjddtonline.info A spectrophotometric method would involve dissolving the sample in a suitable solvent (e.g., methanol) and measuring the absorbance at the wavelength of maximum absorption (λmax). jddtonline.info Quantification is achieved by relating the absorbance of the sample to a calibration curve prepared from standard solutions of known concentrations.

It is important to note that this method is not specific and cannot distinguish between the active ingredient and the impurity if they are present in the same solution. Therefore, its application is limited to situations where the impurity is being analyzed in isolation or when its concentration is determined relative to the main peak after separation by another technique like TLC. akjournals.com

Method Validation Parameters

Validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For methods analyzing impurities in pharmaceutical products, validation is performed according to ICH guidelines. tpcj.org The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In stability-indicating HPLC methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from the Gliclazide peak and other impurities, with no co-elution. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For impurity quantification, this is typically established over a range of concentrations, for example, from the LOQ to 150% of the specification limit. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. bepls.comsemanticscholar.org

Accuracy: Accuracy is determined by assessing the recovery of a known amount of the impurity spiked into a sample matrix. The results are expressed as the percentage of the analyte recovered. For Gliclazide and its impurities, recovery values are typically expected to be within 98-102%. researchgate.net

Precision: Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is generally required. tpcj.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Gliclazide impurities, typical reported LOQ values are in the range of 0.01 µg/mL to 0.50 µg/mL. researchgate.netjddtonline.info

Table 2: Typical Validation Parameters for an HPLC Method.
ParameterTypical Acceptance Criteria/Value
Specificity Peak purity index > 0.99; no interference at analyte retention time. tpcj.org
Linearity (r²) ≥ 0.999 semanticscholar.org
Accuracy (% Recovery) 98.0% - 102.0% researchgate.net
Precision (% RSD) ≤ 2.0% tpcj.org
LOD Typically 0.003 - 0.16 µg/mL researchgate.netjddtonline.info
LOQ Typically 0.01 - 0.50 µg/mL researchgate.netjddtonline.info

Potential Research Applications Non Clinical

As Synthetic Intermediates in Organic Synthesis

The core structure of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid, which combines a benzoic acid, a urea (B33335) linkage, and a cyclohexyl group, suggests its potential as a versatile synthetic intermediate. In principle, the carboxylic acid group can be converted into a variety of functional groups such as esters, amides, or acid halides, allowing for its incorporation into larger, more complex molecules. The urea and amino functionalities also present opportunities for further chemical modification.

However, a detailed review of available scientific literature and chemical databases does not yield specific, documented examples of this compound being utilized as a key intermediate in the synthesis of other complex organic molecules. While patents and research articles frequently describe the use of 4-aminobenzoic acid derivatives in the synthesis of pharmaceuticals and other materials google.comgoogle.com, specific instances detailing the synthetic utility of the title compound are not readily found.

Development of Molecular Probes

Molecular probes are essential tools in chemical biology for the detection and imaging of specific analytes or biological processes. These probes often consist of a recognition element (for binding to a target) and a signaling unit (such as a fluorophore). The structural motifs within this compound could theoretically be incorporated into a molecular probe design, where the cyclohexylurea (B1359919) moiety might serve as a recognition element.

Despite this theoretical potential, there is no specific research in the public domain that describes the design, synthesis, or application of molecular probes based on the this compound scaffold.

Applications in Materials Science

The application of organic molecules in materials science often leverages their ability to self-assemble into ordered structures.

Supramolecular Chemistry and Host-Guest Interactions

The urea and carboxylic acid groups in this compound are capable of forming strong and directional hydrogen bonds. These interactions are fundamental to the construction of supramolecular assemblies such as chains, sheets, or more complex three-dimensional networks nih.govnih.govbeilstein-journals.org. The cyclohexyl group adds a lipophilic and sterically bulky component that could influence the packing and properties of such assemblies.

While the principles of supramolecular chemistry suggest that this molecule could form interesting host-guest complexes or self-assembled structures, there are no specific studies that have investigated the supramolecular behavior of this compound.

Crystal Engineering and Solid-State Forms

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions in the solid state sharif.edunih.govresearchgate.net. The hydrogen bonding capabilities of the urea and carboxylic acid moieties in this compound make it a candidate for crystal engineering studies. Different solid-state forms (polymorphs, solvates, or co-crystals) could potentially be prepared, each with unique physical properties.

A search of crystallographic databases and the broader scientific literature did not yield any reports on the crystal structure or different solid-state forms of this compound.

Role in Enzyme or Receptor Probe Development

Derivatives of 4-aminobenzoic acid have been explored as inhibitors for various enzymes researchgate.net. The urea functional group is a common pharmacophore that can interact with the active sites of many enzymes and receptors. Therefore, it is plausible that this compound or its derivatives could be investigated as probes to study enzyme or receptor binding and function.

However, there is a lack of specific published research detailing the use of this compound in the development of probes for enzymes or receptors. While related structures are investigated for such purposes, this specific compound has not been a focus of reported studies.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes

The future of synthesizing 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid and its derivatives hinges on the development of more efficient, sustainable, and scalable methodologies. Traditional synthetic methods are often multi-step processes that can be time-consuming and generate significant waste. Modern approaches, particularly continuous-flow chemistry, offer a promising alternative.

Continuous-flow systems, utilizing microreactors, enable the synthesis of nonsymmetrical ureas under mild conditions with significantly reduced reaction times. acs.orgacs.org This technology allows for the spatial separation of reaction steps, providing precise control over parameters like temperature, pressure, and stoichiometry. acs.org For instance, a two-step sequence starting from protected amines can be performed in sequential microreactors, allowing for the in-line monitoring of transient intermediates, such as isocyanates, using techniques like Fourier-transform infrared spectroscopy (FT-IR). acs.orgacs.org This approach not only enhances safety and efficiency but also facilitates rapid optimization and scale-up.

Furthermore, green chemistry principles are driving innovation. A notable advancement is the use of carbon dioxide (CO2) as a C1 building block for creating the urea (B33335) functional group. vapourtec.com Implementing a Staudinger/aza-Wittig reaction sequence in a continuous-flow setup allows for the direct synthesis of various urea derivatives from CO2, amines, and azides. vapourtec.com This method is not only more environmentally friendly but also opens avenues for isotopic labeling, which is crucial for metabolic studies. vapourtec.com

Future exploration will likely focus on:

Biocatalysis: Employing enzymes to catalyze urea formation, offering high selectivity and milder reaction conditions.

Photoredox Catalysis: Using light to drive the synthesis, potentially unlocking novel reaction pathways.

Automation: Integrating robotic platforms with flow chemistry for high-throughput synthesis of analogue libraries.

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives
MethodologyKey AdvantagesPotential Future ApplicationReferences
Batch SynthesisWell-established, suitable for small-scale lab synthesis.Initial discovery and proof-of-concept studies. researchgate.net
Continuous-Flow SynthesisEnhanced safety, scalability, efficiency, and process control.Industrial scale-up and library synthesis. acs.orgacs.orgvapourtec.com
CO2-based SynthesisUtilizes a renewable C1 source, greener approach.Sustainable manufacturing and isotopic labeling. vapourtec.com

Advanced Computational Design of Analogues

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles. openmedicinalchemistryjournal.com For derivatives of this compound, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), pharmacophore modeling, and molecular docking are pivotal. nih.govnih.gov

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish robust models that correlate the structural features of urea-based compounds with their biological activity. nih.govacs.org These models generate contour maps that visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence activity, providing clear guidance for structural modifications. nih.gov For example, such studies might suggest that introducing an electropositive group in the urea linker region could enhance both activity and selectivity against a specific protein kinase target. nih.gov

Molecular docking simulations further elucidate the binding modes of these compounds within the active site of a target protein. nih.govacs.org By predicting the precise interactions—such as hydrogen bonds with key residues like ASP 335 or TYR 383 in soluble epoxide hydrolase—docking helps to explain the structure-activity relationships observed experimentally and guides the design of new analogues that optimize these interactions. nih.gov The combination of a ligand-based pharmacophore model with atom-based 3D-QSAR and docking can create a powerful, multi-step framework for identifying potent inhibitors. nih.govacs.org

Future directions in computational design include:

Molecular Dynamics (MD) Simulations: To validate docking results and study the dynamic behavior of the ligand-protein complex over time, ensuring the stability of predicted binding modes. nih.gov

Free Energy Perturbation (FEP): For more accurate prediction of binding affinities of newly designed analogues before their synthesis.

Virtual Screening: Using the developed pharmacophore models as 3D queries to screen large chemical libraries for novel, structurally diverse scaffolds. nih.gov

Multi-Omics Approaches to Elucidate Complex Interactions

To fully understand the translational potential of this compound, it is crucial to decipher its complex interactions within a biological system. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular responses to a compound.

Proteomics is essential for identifying the direct molecular targets of a drug and understanding its broader impact on cellular protein networks. nih.govmetwarebio.com Chemical proteomics can specifically enrich and identify drug-binding proteins, helping to confirm intended targets and uncover potential off-target interactions that could lead to side effects or new therapeutic applications. nih.gov Expression proteomics, which compares protein abundance profiles in treated versus untreated cells, can reveal downstream effects and highlight the mechanisms of action. arxiv.org This approach is particularly valuable for identifying dysregulated proteins in disease pathways that could serve as novel drug targets. metwarebio.comcancer.govfrontlinegenomics.com

Transcriptomics analyzes changes in gene expression following compound treatment. Studies on urea have shown that it can significantly regulate the transcription of genes involved in nitrogen transport and metabolism, such as ammonium (B1175870) transporters and enzymes of the glutamine synthetase-glutamate synthase pathway. nih.gov Applying transcriptomic analysis to cells or organisms treated with this compound could reveal the signaling pathways it modulates and identify genetic biomarkers of response. mdpi.combiorxiv.org

Metabolomics profiles the small-molecule metabolites in a biological system, offering a direct snapshot of the physiological state. Urea exposure has been shown to disrupt key metabolic pathways, including those related to amino acids (glycine, serine, threonine) and carbohydrates. mdpi.com By analyzing the metabolomic fingerprint of the target compound, researchers can understand its impact on cellular metabolism and identify metabolic vulnerabilities that could be exploited therapeutically.

The integration of these omics datasets provides a powerful, systems-level understanding of the compound's pharmacology, far beyond what can be achieved with traditional methods. mdpi.com

Development of Advanced Analytical Techniques

The development of robust, sensitive, and selective analytical techniques is critical for all stages of drug discovery and development, from pharmacokinetic studies to metabolite identification. For this compound, future research will focus on leveraging advanced hyphenated analytical techniques. iipseries.org

Hyphenated techniques combine the powerful separation capabilities of chromatography or electrophoresis with the detection and structural elucidation power of spectroscopy. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem MS (LC-MS/MS), is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma and urine. rsisinternational.org Future work will involve developing highly sensitive LC-MS/MS methods for the target compound to support preclinical and clinical studies.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides unparalleled structural information, making it invaluable for the unambiguous identification of metabolites and impurities online, directly after separation. nih.gov

Capillary Electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for ionic compounds like benzoic acid derivatives. libretexts.org Capillary Zone Electrophoresis (CZE) has been successfully used to separate positional isomers of substituted benzoic acids. nih.govacs.org Coupling CE with mass spectrometry (CE-MS) offers a powerful tool for analyzing the parent compound and its charged metabolites with high resolution and sensitivity. nih.gov

Table 2: Advanced Analytical Techniques and Their Applications
TechniquePrinciplePrimary Application for the CompoundReferences
LC-MS/MSCombines liquid chromatography separation with tandem mass spectrometry detection.Quantitative bioanalysis of the drug and its metabolites in biological fluids. saspublishers.comrsisinternational.org
LC-NMRCouples liquid chromatography with nuclear magnetic resonance spectroscopy.Unambiguous structural elucidation of unknown metabolites and impurities. iipseries.orgnih.gov
CE-MSIntegrates capillary electrophoresis separation with mass spectrometry detection.High-resolution separation and analysis of the parent compound and its charged isomers/metabolites. nih.govnih.gov

Integration with Artificial Intelligence for Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are set to transform the entire pipeline of drug discovery. acs.orgnih.gov For this compound, AI can be integrated at multiple stages, from identifying new synthetic routes to designing novel analogues with superior properties.

Machine Learning for Property Prediction can build models that predict the biological activity, solubility, toxicity, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules based solely on their structure. stanford.eduresearchgate.netrsc.org These predictive models allow researchers to prioritize which newly designed analogues to synthesize and test, saving considerable time and resources by focusing on candidates with the highest probability of success. nih.gov

The integration of these AI tools will create a closed-loop, iterative cycle of design-make-test-analyze that is faster, more efficient, and more likely to yield successful clinical candidates based on the this compound scaffold.

Q & A

Q. What are the key synthetic routes for 4-{[(cyclohexylamino)carbonyl]amino}benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzoic acid core. Key steps include:

  • Introduction of the cyclohexylamino group : Achieved via nucleophilic substitution or coupling reactions using cyclohexylamine.
  • Urea linkage formation : Reaction of an isocyanate intermediate (e.g., from phosgene or carbonyldiimidazole) with the amino group.
  • Protection/deprotection strategies : Use tert-butyl or benzyl groups to protect the carboxylic acid during synthesis . Optimization involves controlling temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. For example, excess cyclohexylamine (1.2–1.5 equiv) improves urea formation efficiency .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC or TLC with UV detection at 254 nm to monitor intermediates and final product.
  • Spectroscopic methods :
  • NMR : Confirm urea linkage (δ 6.5–7.5 ppm for NH protons) and cyclohexyl group (δ 1.0–2.0 ppm for CH₂).
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch of urea) and ~1700 cm⁻¹ (carboxylic acid C=O) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with accessible active sites (e.g., carbonic anhydrase), as the urea moiety may act as a zinc-binding group .
  • Dose-response assays : Use IC₅₀ determination via fluorometric or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis for esterases).
  • Solubility management : Prepare stock solutions in DMSO (<1% v/v) to avoid precipitation in aqueous buffers .
  • Control experiments : Include structurally related analogs (e.g., benzamide derivatives) to isolate the urea group’s contribution .

Q. How can conflicting data on this compound’s solubility and stability be resolved?

  • Controlled stability studies : Perform accelerated degradation tests (40°C, 75% RH) with LC-MS monitoring to identify hydrolysis products (e.g., cyclohexylamine release).
  • pH-dependent solubility : Measure solubility in buffers (pH 1–10) to identify optimal conditions for biological assays. The carboxylic acid group enhances solubility at pH > 5 .
  • Crystallography : Single-crystal X-ray diffraction can reveal intermolecular H-bonding patterns affecting stability .

Q. What strategies are effective for modifying the compound to enhance its pharmacokinetic properties?

  • Ester prodrugs : Mask the carboxylic acid with methyl or ethyl esters to improve membrane permeability, followed by esterase-mediated hydrolysis in vivo .
  • Cyclohexyl group substitution : Replace cyclohexyl with smaller alkyl groups (e.g., cyclopentyl) to reduce steric hindrance in target binding .
  • Salt formation : Prepare sodium or lysine salts to enhance aqueous solubility without altering bioactivity .

Data Analysis and Interpretation

Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?

  • Byproduct identification : Use HR-MS and 2D NMR (e.g., HSQC) to characterize impurities. Common issues include:
  • Incomplete urea formation : Detectable via residual amine signals in NMR.
  • Oxidation of cyclohexyl group : GC-MS can identify cyclohexanone derivatives .
    • Mechanistic insights : Computational modeling (DFT) of reaction pathways helps identify energetically favorable side reactions .

Q. What methodologies are recommended for studying intermolecular interactions (e.g., protein binding)?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized target proteins.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on urea-carboxylic acid interactions with active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.